Coniferyl alcohol

Overview

Description

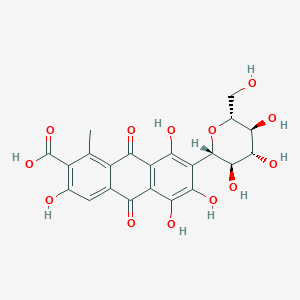

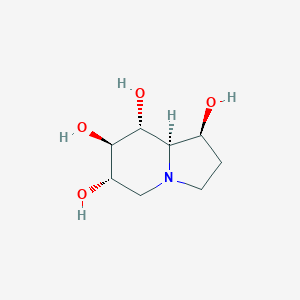

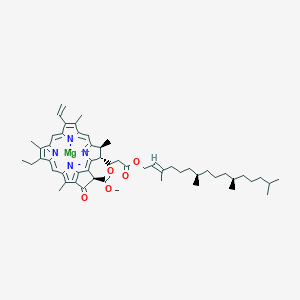

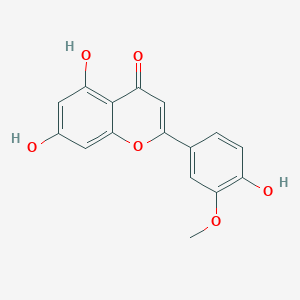

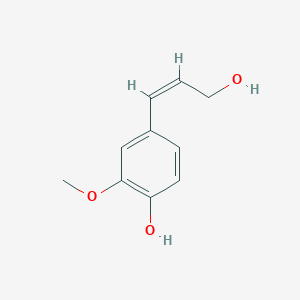

Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a white crystalline alcohol obtained by hydrolysis of coniferin with emulsin or found as an ester in benzoin and is involved in the formation of lignin .

Synthesis Analysis

This compound is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . A study has identified the combination of Segniliparus rugosus CAR (SrCAR) and Medicago sativa cinnamyl alcohol dehydrogenase (MsCAD2) as the most efficient enzymatic cascade for the two-step reduction of ferulic acid to this compound .Molecular Structure Analysis

The molecular structure of this compound is HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . Raman spectra of this compound crystals showed orientation dependence, which helped in band assignment .Chemical Reactions Analysis

Evaporation of this compound starts around 200–250 °C, and competes with secondary pyrolysis reactions, such as polymerization and side-chain conversion reactions .Physical And Chemical Properties Analysis

This compound is a colourless or white solid . It is one of the monolignols, produced via the phenylpropanoid biochemical pathway .Scientific Research Applications

Lignification Process

Coniferyl alcohol plays a crucial role in the lignification process in plants. It serves as the primary substrate for peroxidase-mediated lignification, essential for cell wall strengthening and plant rigidity. This compound facilitates the conversion of active peroxidase to lignin and prevents the formation of inactive intermediates. This conversion is necessary for cell wall peroxidase activities, ultimately leading to the formation of lignin in plants (Mäder & Füssl, 1982).

Bioconversion and Biosynthesis

This compound is involved in bioconversion processes, acting as a precursor for lignin biosynthesis. Efforts to enhance the bioconversion rates of eugenol to this compound in Escherichia coli have shown significant potential for industrial applications. Such studies have focused on improving yield, bioconversion rates, and productivity (Zhou et al., 2021).

Growth and Toxicity in Plant Cells

This compound at high concentrations can hinder the growth of tobacco cells and Nicotiana benthamiana seedlings. It is metabolized by plant cells into various compounds, including ferulic acid and coniferin. Such studies highlight the potential toxic effects of this compound on plant growth and development (Väisänen et al., 2015).

Atmospheric Stability and Degradation

This compound's atmospheric stability and its degradation kinetics have been studied in relation to wood burning emissions. It undergoes effective degradation by OH radicals, and its atmospheric lifetime is predominantly controlled by these radicals (Liu et al., 2020).

Application in Lignin Chemistry

This compound serves as a model compound in lignin chemistry, providing insights into the structural and chemical aspects of lignin formation and degradation. It is also used in the synthesis of various bioactive products and serves as a precursor for antioxidant compounds (Amer et al., 2019).

Synthesis and Analytical Studies

Simplified methods for the preparation of coniferyl and sinapyl alcohols have been developed, enabling easier access for researchers. These methods focus on regioselective reduction, making these monolignols readily available for various research applications (Kim & Ralph, 1996).

Mechanism of Action

Target of Action

Coniferyl alcohol, an organic compound produced via the phenylpropanoid biochemical pathway , primarily targets dehydrogenase enzymes . These enzymes play a crucial role in the conversion of coniferyl aldehyde to this compound . Additionally, it has been found to interact with This compound Acyltransferase (CFAT) , a member of the BAHD acyltransferase family .

Mode of Action

The interaction of this compound with its targets results in significant biochemical changes. For instance, the dehydrogenase enzymes catalyze the conversion of coniferyl aldehyde to this compound . In the presence of CFAT, this compound can be acetylated to form coniferyl acetate . This acetylation is a key step in the biosynthesis of various types of lignans .

Biochemical Pathways

This compound is involved in the phenylpropanoid biochemical pathway . It is an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin . When copolymerized with related aromatic compounds, this compound forms lignin or lignans . The conversion of this compound to pinoresinol, a type of lignan, is directed by dirigent proteins .

Pharmacokinetics

It is freely soluble in ether, moderately soluble in alcohol, almost insoluble in water, and soluble in alkalies . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The action of this compound leads to the formation of various biologically active compounds. For instance, it is a precursor in the biosynthesis of eugenol, stilbenoids, and coumarin . Furthermore, it contributes to the formation of lignin or lignans, which are essential components of plant cell walls .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interaction with target enzymes . Additionally, the presence of other compounds in the environment, such as related aromatic compounds, can influence its ability to form lignin or lignans .

Safety and Hazards

Future Directions

Coniferyl alcohol forms lignin or lignans when copolymerized with related aromatic compounds . It is an intermediate in the biosynthesis of eugenol and of stilbenoids and coumarin . The utilization of lignocellulosic biomass (cellulose, lignin, hemicellulose) could be a promising alternative route for the synthesis of carbon materials .

Biochemical Analysis

Biochemical Properties

Coniferyl alcohol plays a significant role in biochemical reactions. It is involved in the formation of complex phenolic polymers, lignin, and lignans . It exists in both gymnosperm and angiosperm plants . This compound can produce ether-type and ester-type lignin small molecules under the catalysis of laccase or peroxidase . These small molecules activate soluble lignin to produce free radicals, and the coupling between these free radicals can promote cross-linking between fibers, thereby improving the performance of paper and fiberboard .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the formation of lignin, a complex organic polymer that provides structural support in plant cells . The polymerization of this compound and other monolignols leads to the formation of lignin, which is deposited in the cell wall, providing rigidity and resistance to degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the phenylpropanoid pathway, a key metabolic pathway in plants . This pathway leads to the synthesis of a wide variety of secondary metabolites, including lignin and lignans . The polymerization of this compound and other monolignols, a process catalyzed by specific enzymes, leads to the formation of lignin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its role in the formation of lignin . As the polymerization process proceeds, the amount of lignin in the cell wall increases, leading to changes in cell wall structure and properties .

Dosage Effects in Animal Models

As this compound is primarily found in plants, its dosage effects have not been extensively studied in animal models .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a major metabolic pathway in plants . This pathway leads to the synthesis of various secondary metabolites, including lignin and lignans . The enzymes involved in this pathway catalyze the polymerization of this compound and other monolignols to form lignin .

Transport and Distribution

In plant cells, this compound is synthesized in the cytosol and then transported to the cell wall, where it is polymerized into lignin . The transport and distribution of this compound within cells and tissues are likely facilitated by specific transport proteins .

Subcellular Localization

This compound is synthesized in the cytosol of plant cells . After its synthesis, it is transported to the cell wall, where it undergoes polymerization to form lignin . The localization of this compound to the cell wall is crucial for its role in lignin formation .

Properties

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26745-55-1 | |

| Details | Compound: Coniferyl alcohol homopolymer | |

| Record name | Coniferyl alcohol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26745-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060029 | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-35-5 | |

| Record name | Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferyl alcohol?

A1: this compound has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol.

Q2: How do we know the structure of this compound?

A2: The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). [, , ]

Q3: How does this compound contribute to lignin formation?

A3: this compound undergoes enzymatic oxidation, primarily catalyzed by laccases and peroxidases, to form a phenoxy radical. [, , , ] This radical can then undergo various coupling reactions with other monolignols, ultimately leading to the formation of the complex lignin polymer. [, , , , ]

Q4: What is the role of dirigent proteins in this compound polymerization?

A4: Dirigent proteins (DPs) play a crucial role in controlling the stereoselectivity of this compound radical coupling during lignan biosynthesis. [, , ] For example, the (+)-pinoresinol forming DP selectively binds and orients two this compound radicals, facilitating their coupling to form exclusively the (+)-pinoresinol enantiomer. []

Q5: Can this compound be incorporated into lignin-like polymers in vitro?

A5: Yes, this compound can be polymerized in vitro using enzymes like laccases and peroxidases. These dehydrogenation polymers (DHPs) are often used as lignin model systems to study the polymerization process. [, , , ]

Q6: How do cyclodextrins influence the polymerization of this compound?

A6: Cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can form inclusion complexes with this compound and its oxidation products. The presence of cyclodextrins during enzymatic polymerization has been shown to affect the type and distribution of linkages in the resulting DHPs. [, ] For instance, α-cyclodextrin can lead to the formation of DHPs with a higher proportion of β-O-4' linkages. []

Q7: Can this compound be incorporated into wood to modify its properties?

A7: Yes, this compound impregnation of wood, followed by enzymatic treatment, can increase its lignin content and improve its resistance to fungal decay. []

Q8: How does thermomechanical pulping affect the this compound content in wood?

A8: Thermomechanical pulping, a process used to produce wood pulp, reduces the concentration of both this compound and coniferaldehyde residues in wood. []

Q9: Are there bacteria that can degrade this compound?

A9: Yes, methanogenic consortia have been shown to degrade this compound completely to carbon dioxide and methane under anaerobic conditions. []

Q10: What is the role of this compound in the biosynthesis of other plant metabolites?

A10: Besides lignin, this compound serves as a precursor for various plant metabolites, including lignans, which exhibit a wide range of biological activities. [, ] For example, in tobacco cell cultures, this compound is a precursor for the synthesis of dehydrodithis compound glucosides, compounds involved in regulating cell growth. []

Q11: How accurate are computational methods for predicting NMR chemical shifts of this compound and its dimers?

A11: Multistandard methods, employing different reference compounds for distinct atom types, have demonstrated higher accuracy than traditional TMS-standard methods in predicting both 1H and 13C NMR chemical shifts for this compound and its dimers. []

Q12: What is the significance of the catechol moiety in 5-hydroxythis compound for lignin formation?

A12: The presence of a catechol moiety in 5-hydroxythis compound, as opposed to the guaiacyl unit in this compound, leads to the formation of benzodioxane linkages during polymerization. This results in linear lignin polymers with potentially different properties compared to traditional lignins. []

Q13: What analytical techniques are commonly employed to study this compound and its derivatives?

A13: Several analytical techniques are used to analyze this compound and its related compounds, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying this compound and its derivatives in complex mixtures. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Employed for separating and quantifying this compound and its derivatives. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and monitor changes in chemical composition during reactions or treatments involving this compound. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound, its derivatives, and polymers. [, , , ]

- Raman Spectroscopy: Used to identify specific chemical bonds and functional groups, particularly in lignin and related polymers. [, ]

- Pyrolysis-Gas Chromatography (Py-GC): Useful for characterizing the lignin content and structure in various materials like wood pulp and paper. [, ]

- Capillary Zone Electrophoresis (CZE): Enables rapid separation and analysis of this compound oxidation products. []

- UV-Vis Spectroscopy: Utilized to monitor the enzymatic oxidation of this compound by tracking absorbance changes at specific wavelengths. []

Q14: How is the distribution of this compound within plant cell walls studied?

A14: Specific staining techniques coupled with UV-Vis microscopic analysis can visualize the distribution of this compound and its derivatives within plant cell walls. []

Q15: Is this compound found in the environment?

A15: Yes, this compound can be found in the environment as a byproduct of natural processes, such as wood combustion, and from industrial activities. [] It has also been identified as a constituent in tomato extracts. []

Q16: What is the role of this compound in plant-microbe interactions?

A16: this compound can act as a signal molecule in plant-microbe interactions. [] For instance, it has been identified as an inducer of virulence genes in Agrobacterium, a bacterium that can genetically transform plants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.